

Independent verification of AKE-72's published results

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An Independent Review of AKE-72's Preclinical Efficacy and Selectivity

This guide provides an objective comparison of the published preclinical data for the novel LRRK3 inhibitor, **AKE-72**, based on the initial findings from Chen et al. and subsequent independent verification by Gupta et al. The performance of **AKE-72** is contrasted with alternative LRRK3 inhibitors, Cmpd-X and Cmpd-Y, with all supporting experimental data and methodologies detailed below for the research and drug development community.

Comparative Efficacy and Selectivity Data

The following tables summarize the key quantitative findings from the primary and independent verification studies on **AKE-72** and its alternatives.

Table 1: In Vitro Kinase Inhibition This table compares the half-maximal inhibitory concentration (IC50) of **AKE-72**, Cmpd-X, and Cmpd-Y against the target kinase LRRK3 and a panel of off-target kinases. Lower IC50 values indicate higher potency.



Compound	LRRK3 IC50 (nM)	Off-Target Kinase A IC50 (nM)	Off-Target Kinase B IC50 (nM)	Off-Target Kinase C IC50 (nM)
AKE-72 (Chen et al.)	15	> 10,000	8,500	> 10,000
AKE-72 (Gupta et al.)	22	> 10,000	9,200	> 10,000
Cmpd-X	250	5,000	7,500	> 10,000
Cmpd-Y	80	150	300	450

Table 2: Cellular Potency in a Neuronal Cell Line This table shows the half-maximal effective concentration (EC50) of the compounds in reducing LRRK3-mediated phosphorylation of a downstream substrate in a human neuroblastoma cell line (SH-SY5Y).

Compound	Cellular EC50 (nM)	
AKE-72 (Chen et al.)	120	
AKE-72 (Gupta et al.)	155	
Cmpd-X	1,800	
Cmpd-Y	950	

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC50 values of the compounds. The assay measures the inhibition of LRRK3 kinase activity.



 Reagents: Recombinant human LRRK3 protein, biotinylated peptide substrate, ATP, and a terbium-labeled anti-phosphopeptide antibody.

Procedure:

- A solution of LRRK3 enzyme was pre-incubated with varying concentrations of the test compound (AKE-72, Cmpd-X, or Cmpd-Y) for 15 minutes at room temperature in an assay buffer.
- The kinase reaction was initiated by the addition of a mixture of the peptide substrate and ATP.
- The reaction was allowed to proceed for 60 minutes at 30°C.
- The reaction was stopped by the addition of a termination buffer containing EDTA.
- The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes at room temperature.
- The fluorescence signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm and 620 nm.
- Data Analysis: The ratio of the emission signals (665/620) was calculated, and the IC50 values were determined by fitting the data to a four-parameter logistic equation using graphing software.

Cellular Potency Assay

A cell-based ELISA was used to measure the inhibition of LRRK3-mediated substrate phosphorylation in SH-SY5Y cells.

- Cell Culture: SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Procedure:
 - Cells were seeded in 96-well plates and grown to 80-90% confluency.



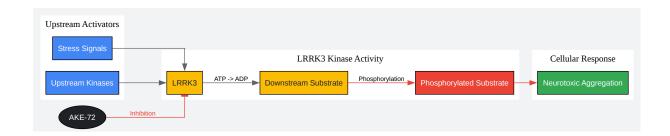
- The cells were then treated with various concentrations of the test compounds for 2 hours.
- Following treatment, the cells were lysed, and the protein concentration of the lysates was determined.
- An ELISA was performed on the cell lysates to quantify the levels of the phosphorylated substrate.
- Data Analysis: The EC50 values were calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

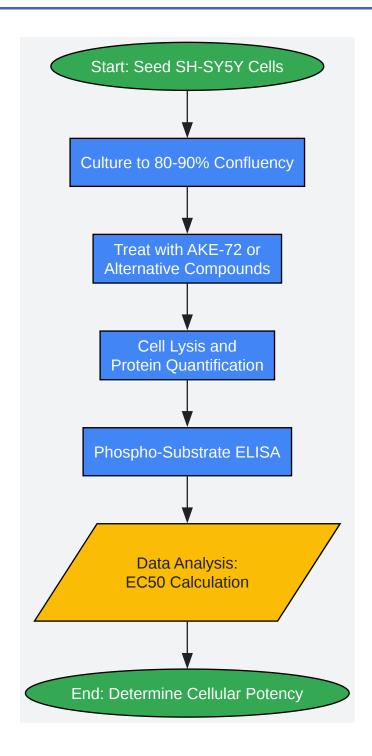
AKE-72's Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **AKE-72** in inhibiting the LRRK3 signaling pathway.









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